Pyridine, 1,1'-((1,1'-biphenyl)-2,2'diyldicarbonyl)bis(1,2,3,4-tetrahydro-
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Overview
Description
Pyridine, 1,1’-((1,1’-biphenyl)-2,2’diyldicarbonyl)bis(1,2,3,4-tetrahydro-) is a complex organic compound with the molecular formula C24H24N2O2 and a molecular weight of 372.4596 This compound is characterized by its unique structure, which includes a biphenyl core linked to two pyridine rings through dicarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,1’-((1,1’-biphenyl)-2,2’diyldicarbonyl)bis(1,2,3,4-tetrahydro-) typically involves multi-step organic reactions. One common approach is the condensation of biphenyl-2,2’-dicarboxylic acid with pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 1,1’-((1,1’-biphenyl)-2,2’diyldicarbonyl)bis(1,2,3,4-tetrahydro-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Pyridine, 1,1’-((1,1’-biphenyl)-2,2’diyldicarbonyl)bis(1,2,3,4-tetrahydro-) has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and probes for studying biological processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of Pyridine, 1,1’-((1,1’-biphenyl)-2,2’diyldicarbonyl)bis(1,2,3,4-tetrahydro-) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives and pyridine-based molecules, such as:
- Pyridine, 1,1’-((1,1’-biphenyl)-4,4’diyldicarbonyl)bis(1,2,3,4-tetrahydro-)
- Pyrazolo[3,4-d]pyrimidine derivatives
- Imidazo[1,2-a]pyridine derivatives
Uniqueness
What sets Pyridine, 1,1’-((1,1’-biphenyl)-2,2’diyldicarbonyl)bis(1,2,3,4-tetrahydro-) apart is its unique biphenyl-pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
52882-85-6 |
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Molecular Formula |
C24H24N2O2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[2-[2-(3,4-dihydro-2H-pyridine-1-carbonyl)phenyl]phenyl]-(3,4-dihydro-2H-pyridin-1-yl)methanone |
InChI |
InChI=1S/C24H24N2O2/c27-23(25-15-7-1-8-16-25)21-13-5-3-11-19(21)20-12-4-6-14-22(20)24(28)26-17-9-2-10-18-26/h3-7,9,11-15,17H,1-2,8,10,16,18H2 |
InChI Key |
GJDQHPROATWTCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CN(C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)N4CCCC=C4 |
Origin of Product |
United States |
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